![molecular formula C7H10Cl2N2O2 B1450226 {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride CAS No. 2060043-14-1](/img/structure/B1450226.png)
{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride
Overview
Description
“{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 2060043-14-1 . It has a molecular weight of 225.07 .
Molecular Structure Analysis
The Inchi Code for “{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride” is 1S/C7H8N2O2.2ClH/c8-2-5-1-6-7(3-9-5)11-4-10-6;;/h1,3H,2,4,8H2;2*1H .Physical And Chemical Properties Analysis
“{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Neuropharmacology: Anticonvulsant Activity
The compound has been evaluated for its potential as an anticonvulsant agent. Research indicates that analogs of this compound exhibit significant therapeutic effects in preclinical seizure models . These findings suggest that the compound could be a lead for the development of new antiepileptic drugs (AEDs), offering alternatives to patients who are refractory to current AEDs.
Chemical Synthesis: One-Pot Reactions
This compound is utilized in one-pot, three-component reactions for the synthesis of complex organic structures . Such reactions are valuable in medicinal chemistry for the rapid generation of diverse molecular libraries, which can be screened for various biological activities.
Material Science: Fluorescence Lifetime-Based Assays
The structural analogs of the compound have been used to develop fluorescence lifetime-based binding assays . These assays are crucial in material science for studying the interactions between molecules and can be applied in the development of new materials with specific optical properties.
Life Science Research: Molecular Dynamic Simulation
The compound and its analogs have been subject to molecular dynamic simulations to understand their interactions with biological receptors . This application is essential in life sciences to predict the behavior of compounds in biological systems, aiding in drug design and discovery.
Safety and Toxicology: Hazard Assessment
The compound’s safety profile, including hazard statements and precautionary measures, has been documented, providing essential information for handling and usage in research settings . This information is critical for researchers to ensure safe practices in the laboratory.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-2-5-1-6-7(3-9-5)11-4-10-6;;/h1,3H,2,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUWXRLLBBYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=NC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2060043-14-1 | |
Record name | {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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